[(4-Arsonophenyl)amino](oxo)acetic acid
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Overview
Description
(4-Arsonophenyl)aminoacetic acid is a chemical compound with the molecular formula C8H8AsNO6 and a molecular weight of 289.075 g/mol It is known for its unique structure, which includes an arsonophenyl group attached to an amino(oxo)acetic acid moiety
Preparation Methods
The synthesis of (4-Arsonophenyl)aminoacetic acid typically involves the reaction of 4-aminophenylarsonic acid with glyoxylic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
(4-Arsonophenyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the arsonophenyl group to different functional groups, depending on the reducing agent used.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Arsonophenyl)aminoacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where arsenic compounds have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Arsonophenyl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The arsonophenyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
(4-Arsonophenyl)aminoacetic acid can be compared with other similar compounds, such as:
(4-Aminophenyl)aminoacetic acid: This compound lacks the arsonophenyl group and has different reactivity and applications.
(4-Methylphenyl)aminoacetic acid: The presence of a methyl group instead of an arsonophenyl group results in different chemical properties and uses.
(4-Nitrophenyl)aminoacetic acid:
The uniqueness of (4-Arsonophenyl)aminoacetic acid lies in its arsonophenyl group, which provides specific reactivity and potential for various applications in scientific research and industry.
Properties
CAS No. |
5410-41-3 |
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Molecular Formula |
C8H8AsNO6 |
Molecular Weight |
289.07 g/mol |
IUPAC Name |
2-(4-arsonoanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C8H8AsNO6/c11-7(8(12)13)10-6-3-1-5(2-4-6)9(14,15)16/h1-4H,(H,10,11)(H,12,13)(H2,14,15,16) |
InChI Key |
QFTQNAVOOFPYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)[As](=O)(O)O |
Origin of Product |
United States |
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